molecular formula C27H45FeO6 B8232339 Fe(dibm)3

Fe(dibm)3

Cat. No.: B8232339
M. Wt: 521.5 g/mol
InChI Key: IIOZRYBKGIMHJV-YXKGCPEZSA-K
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Description

Iron tris(diisobutyrylmethane), also known as Iron tris(2,6-dimethyl-3,5-heptanedione), is a coordination compound with the formula Fe(C11H19O2)3. It is commonly used as a catalyst in various organic reactions, particularly in the cross-coupling of olefins. This compound is known for its high catalytic efficiency and mild reaction conditions, making it a valuable reagent in synthetic chemistry .

Preparation Methods

Iron tris(diisobutyrylmethane) can be synthesized through the reaction of iron(III) chloride with diisobutyrylmethane in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol. The product is then purified through recrystallization .

Industrial production methods involve similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using non-toxic reagents, is also emphasized in industrial settings .

Chemical Reactions Analysis

Iron tris(diisobutyrylmethane) undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form iron(III) oxide and other iron-containing compounds.

    Reduction: It can be reduced to iron(II) compounds under specific conditions.

    Substitution: It participates in substitution reactions where the diisobutyrylmethane ligands are replaced by other ligands.

Common reagents used in these reactions include phenylsilane, which is often used in the presence of iron tris(diisobutyrylmethane) to form highly substituted and novel functionalized carbon-carbon bonds . The major products formed from these reactions are typically complex organic molecules with enhanced functional properties .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

(Z)-2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H16O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7,10H,1-4H3;/q;;;+3/p-3/b3*8-5-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOZRYBKGIMHJV-YXKGCPEZSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].[Fe+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)C)/[O-])C.CC(/C(=C/C(=O)C(C)C)/[O-])C.CC(/C(=C/C(=O)C(C)C)/[O-])C.[Fe+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45FeO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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